2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide is an organic compound characterized by its unique structure, which includes a cyclohexylethylsulfanyl group and a dec-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide typically involves the following steps:
Formation of the Cyclohexylethylsulfanyl Intermediate: This step involves the reaction of cyclohexyl ethyl sulfide with an appropriate alkylating agent under controlled conditions to form the cyclohexylethylsulfanyl intermediate.
Coupling with Dec-2-enamide: The intermediate is then coupled with dec-2-enamide using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted amides or other derivatives
Scientific Research Applications
2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide: This compound shares structural similarities with 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide and exhibits similar biological activities, such as anti-ulcer properties.
Cyclohex-2-enone derivatives: These compounds also contain cyclohexyl groups and are used in various chemical reactions and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NOS/c1-2-3-4-5-6-7-11-14-20(22)21-16-18-23-17-15-19-12-9-8-10-13-19/h11,14,19H,2-10,12-13,15-18H2,1H3,(H,21,22)/b14-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBASXFRSUKLSST-SDNWHVSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(=O)NCCSCCC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)NCCSCCC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137089-36-2 |
Source
|
Record name | 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137089362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the proposed mechanism of action for 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide's anti-ulcerogenic effects?
A1: While the exact mechanism is not fully elucidated, research suggests this compound acts through a dual action: bolstering gastric defensive factors and reducing aggressive factors. [, ] It maintains high molecular weight glycoprotein levels and promotes hexosamine synthesis, both of which are compromised by stress-induced ulcers. [] Furthermore, it reduces lipid peroxide levels in the gastric mucosa, which are elevated during stress. []
Q2: How does 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide influence prostaglandin levels in the gastric mucosa?
A2: This compound has been shown to protect and enhance prostaglandin synthesis in the gastric mucosa. It maintains levels of prostaglandin E2 (PGE2) and PGI2, particularly during the early stages of stress-induced ulcer formation, and further accelerates prostaglandin synthesis in the later phases. []
Q3: What is the significance of the sulfide moiety in 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide's anti-ulcerogenic activity?
A3: Studies have demonstrated that the sulfide group is crucial for the compound's potency. Replacing it with a methylene or oxygen significantly reduces its anti-ulcerogenic effect in stress-induced ulcer models in rats. []
Q4: Does the configuration of the double bond in the decenoyl chain affect the compound's activity?
A4: Yes, compounds with the E-configuration exhibit significantly stronger anti-ulcerogenic activity compared to their corresponding Z-isomers. [] While the position of the double bond within the decenoyl chain doesn't appear to correlate directly with activity, saturation of the double bond tends to decrease the overall anti-ulcerogenic effect. []
Q5: How does 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide compare to other anti-ulcer drugs like plaunotol?
A5: While both compounds exhibit anti-ulcerogenic effects, 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide demonstrates superior potency in various models, including HCl/aspirin, indomethacin, and stress-induced ulcers. [] Specifically, it demonstrates comparable efficacy to plaunotol in ethanol-induced ulcers but outperforms it in other ulcer models. []
Q6: Does 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide impact gastric acid secretion?
A6: Yes, oral administration of 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide at a dose of 100 mg/kg has been shown to decrease gastric acid secretion in pylorus-ligated rats. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.